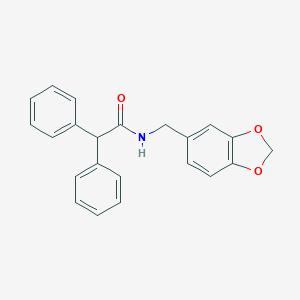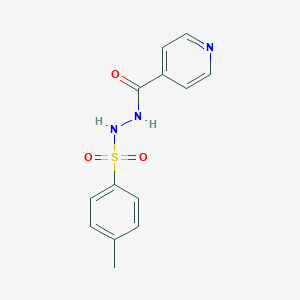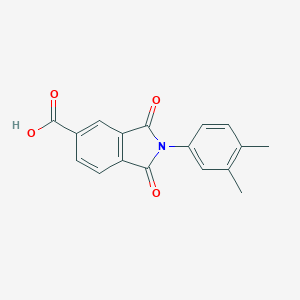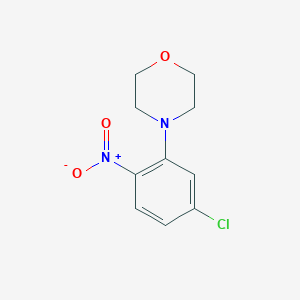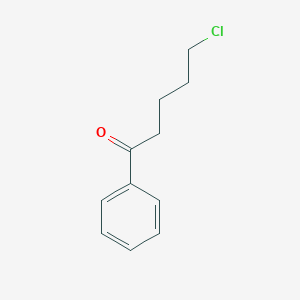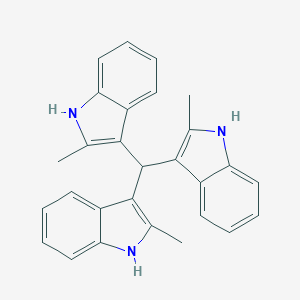
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole, also known as MIT-7, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the family of indole derivatives and has gained significant attention due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at low concentrations, making it an ideal candidate for further research. However, one limitation of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and in clinical trials.
Métodos De Síntesis
The synthesis of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole involves a multi-step process that includes the reaction of 2-methylindole with formaldehyde and subsequent reaction with N-methyl-2-aminobenzaldehyde. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
602-04-0 |
|---|---|
Nombre del producto |
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole |
Fórmula molecular |
C28H25N3 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C28H25N3/c1-16-25(19-10-4-7-13-22(19)29-16)28(26-17(2)30-23-14-8-5-11-20(23)26)27-18(3)31-24-15-9-6-12-21(24)27/h4-15,28-31H,1-3H3 |
Clave InChI |
VSUPNIKEXVROFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C |
Otros números CAS |
602-04-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



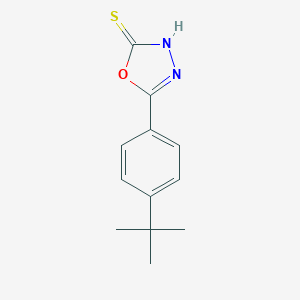
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
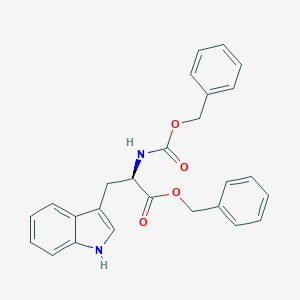
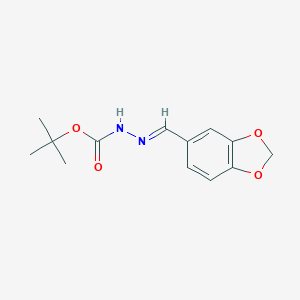
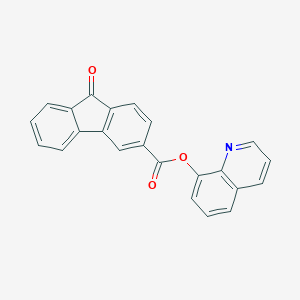
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
